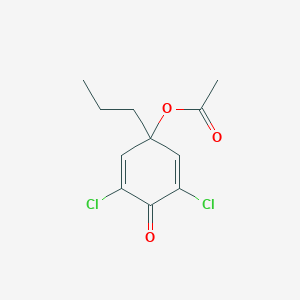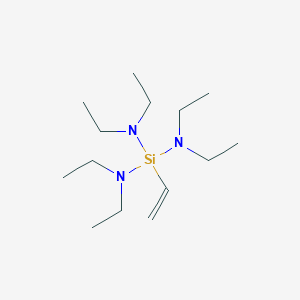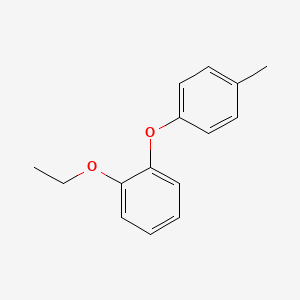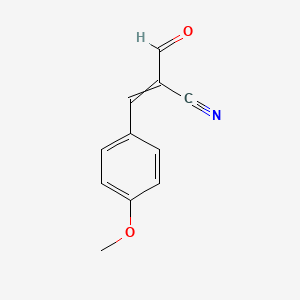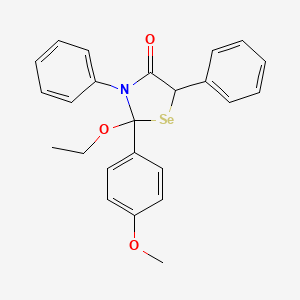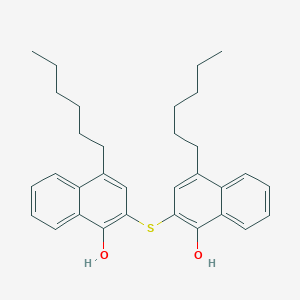
2,2'-Sulfanediylbis(4-hexylnaphthalen-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanediyl group linking two 4-hexylnaphthalen-1-ol units, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) typically involves a multi-step process. One common method includes the reaction of 4-hexylnaphthalen-1-ol with a sulfanediyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the sulfanediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene rings.
Scientific Research Applications
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) involves its interaction with molecular targets through its sulfanediyl and naphthalene units. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bithionol: A compound with a similar sulfanediyl linkage but different functional groups.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl group linking aromatic units.
Uniqueness
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) is unique due to its specific combination of the sulfanediyl group and the hexylnaphthalen-1-ol units. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61351-12-0 |
|---|---|
Molecular Formula |
C32H38O2S |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
4-hexyl-2-(4-hexyl-1-hydroxynaphthalen-2-yl)sulfanylnaphthalen-1-ol |
InChI |
InChI=1S/C32H38O2S/c1-3-5-7-9-15-23-21-29(31(33)27-19-13-11-17-25(23)27)35-30-22-24(16-10-8-6-4-2)26-18-12-14-20-28(26)32(30)34/h11-14,17-22,33-34H,3-10,15-16H2,1-2H3 |
InChI Key |
JBSKRLIBRSOKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C2=CC=CC=C21)O)SC3=C(C4=CC=CC=C4C(=C3)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


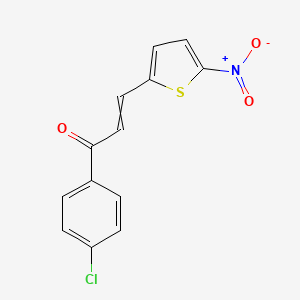


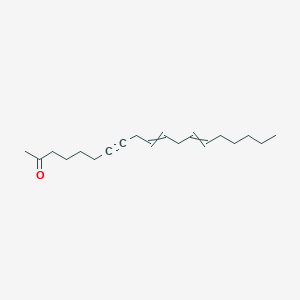
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

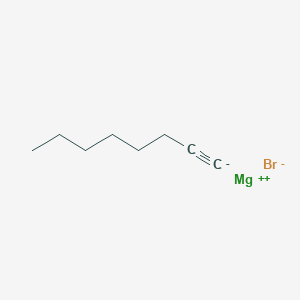
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
